4-[(4-Allyl-2-methoxyphenoxy)methyl]benzenecarbonitrile
Description
Properties
IUPAC Name |
4-[(2-methoxy-4-prop-2-enylphenoxy)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-3-4-14-9-10-17(18(11-14)20-2)21-13-16-7-5-15(12-19)6-8-16/h3,5-11H,1,4,13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINXYBWAVRKQKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501193823 | |
| Record name | 4-[[2-Methoxy-4-(2-propen-1-yl)phenoxy]methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501193823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865658-19-1 | |
| Record name | 4-[[2-Methoxy-4-(2-propen-1-yl)phenoxy]methyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865658-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[2-Methoxy-4-(2-propen-1-yl)phenoxy]methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501193823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Allyl-2-methoxyphenoxy)methyl]benzenecarbonitrile typically involves the reaction of 4-allyl-2-methoxyphenol with a suitable benzenecarbonitrile derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Detailed synthetic routes and reaction conditions can vary depending on the specific requirements of the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Allyl-2-methoxyphenoxy)methyl]benzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenolic compounds, while reduction may produce reduced phenolic derivatives .
Scientific Research Applications
4-[(4-Allyl-2-methoxyphenoxy)methyl]benzenecarbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(4-Allyl-2-methoxyphenoxy)methyl]benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes.
Comparison with Similar Compounds
Example Compounds :
- 3-(4-Allyl-2-methoxyphenoxy)propan-1-ol (2c) (): Retains the 4-allyl-2-methoxyphenoxy group but replaces the benzenecarbonitrile with a propanol chain. Yield: 53% (as a yellow oil).
- Ethyl 4-(4-allyl-2-methoxyphenoxy)butanoate (2e) (): Features an ester group instead of nitrile, enhancing lipophilicity. Yield: 73% (colorless oil).
- 3-(2-methoxy-4-(oxiran-2-ylmethyl)phenoxy)propan-1-ol (2a) (): Incorporates an oxirane (epoxide) ring, introducing electrophilic reactivity. Yield: 13–57% (yellow oil).
Key Differences :
- Oxirane-containing derivatives (e.g., 2a) exhibit higher reactivity due to the strained epoxide ring, whereas the nitrile group in the target compound offers stability under physiological conditions.
Benzenecarbonitrile Derivatives with Heterocyclic Moieties
Example Compounds :
- 4-(6-Bromo-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile (): Combines benzenecarbonitrile with a brominated quinazolinone group.
- 4-[4-[[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl]-2-methoxy-phenoxy]-3-(trifluoromethyl)benzenecarbonitrile (): Includes a thiazolidinone ring and trifluoromethyl group, enhancing metabolic stability and hydrogen-bonding capacity.
Key Differences :
- Trifluoromethyl groups (as in ) improve lipophilicity and bioavailability compared to the allyl-methoxy substituent in the target compound.
Phthalocyanine Complexes with 4-Allyl-2-Methoxyphenoxy Groups
Example Compounds :
- Peripherally octa-substituted metallophthalocyanines (): These macrocycles incorporate 2-[2-(4-allyl-2-methoxyphenoxy)ethoxy] groups, enabling applications in electrochemistry and catalysis. The extended conjugation and metal coordination (Co, Cu, Fe) contrast sharply with the simpler aromatic structure of the target compound.
Key Differences :
Data Table: Structural and Functional Comparison
Biological Activity
4-[(4-Allyl-2-methoxyphenoxy)methyl]benzenecarbonitrile, commonly referred to as a derivative of eugenol, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by an allyl group, a methoxy group, and a benzenecarbonitrile moiety. Its chemical formula is , with a molecular weight of approximately 255.31 g/mol. The presence of these functional groups contributes to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of 4-allyl-2-methoxyphenol (eugenol) exhibit significant antimicrobial properties. For instance, eugenol has demonstrated efficacy against various strains of bacteria and fungi, including azole-resistant Aspergillus fumigatus isolates. In a study, eugenol was shown to inhibit biofilm formation and reduce the expression of multidrug efflux pump genes in resistant fungal strains, suggesting its potential as an antifungal agent .
Table 1: Antimicrobial Activity of Eugenol Derivatives
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Aspergillus fumigatus | 312 - 500 µg/mL | Not specified |
| Helicobacter pylori | 32 - 64 µg/mL | 64 - 128 µg/mL |
| Candida albicans | Varies by strain | Varies by strain |
Antioxidant Activity
Eugenol and its derivatives are recognized for their antioxidant properties. They can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative stress. This is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.
Anticancer Potential
Emerging studies suggest that eugenol derivatives may possess anticancer properties. Research has indicated that these compounds can induce apoptosis in cancer cells, modulate cell cycle progression, and inhibit tumor growth in various cancer models. The mechanisms involve the regulation of signaling pathways associated with cell survival and proliferation .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Gene Expression Modulation: It affects the expression of genes related to drug resistance in fungi and cancer cells.
- Biofilm Disruption: By inhibiting biofilm formation, it enhances the efficacy of conventional antifungal treatments.
Study on Antifungal Activity
A significant study focused on the antifungal activity of eugenol against azole-resistant A. fumigatus. The results indicated that treatment with eugenol led to a substantial reduction in biofilm formation and downregulation of efflux pump genes such as MDR1 and MDR4, which are crucial for drug resistance .
Antioxidant Efficacy Assessment
In another study assessing antioxidant properties, eugenol demonstrated a strong capacity to reduce oxidative stress markers in vitro, suggesting its potential use as a dietary supplement or therapeutic agent for oxidative stress-related conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-[(4-Allyl-2-methoxyphenoxy)methyl]benzenecarbonitrile, and how are reaction conditions optimized?
- Methodological Answer : A common approach involves multi-step nucleophilic substitution and coupling reactions. For example, allyl-substituted phenols can react with benzonitrile derivatives in the presence of a base (e.g., piperidine) under reflux conditions. Reaction optimization includes adjusting temperature (e.g., 50–60°C), solvent polarity (ethanol or acetone), and catalyst loading to improve yields . Precursor purification, such as recrystallization from ethanol, is critical to remove unreacted intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- FT-IR : Look for nitrile (C≡N) stretches near 2200–2250 cm⁻¹ and methoxy (C-O) bands at ~1250 cm⁻¹ .
- ¹H NMR : Allyl protons (δ 5.0–6.0 ppm, multiplet), methoxy groups (δ ~3.8 ppm, singlet), and aromatic protons (δ 6.5–7.5 ppm) .
- X-ray crystallography : Used to confirm molecular geometry, as demonstrated in structurally related chromene-carbonitrile derivatives .
Q. How can researchers validate the purity of this compound, particularly when commercial sources lack analytical data?
- Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic methods. For example, HPLC with a C18 column and UV detection (λ = 254 nm) can identify impurities. Cross-validate with melting point analysis (e.g., sharp melting points >190°C indicate purity) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity or regioselectivity in derivatives of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron distribution in the nitrile and allyl groups to predict sites for electrophilic substitution. For example, the benzonitrile moiety’s electron-deficient nature favors nucleophilic attack at the para position .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies in NMR splitting patterns may arise from dynamic effects (e.g., rotational barriers). Use variable-temperature NMR to confirm peak assignments. For crystal structure mismatches, re-refine X-ray data with software like SHELXL and validate against Hirshfeld surface analysis .
Q. How can reaction conditions be modified to improve yield in large-scale syntheses?
- Methodological Answer : Optimize solvent systems (e.g., switch from ethanol to DMF for better solubility of aromatic intermediates) and employ microwave-assisted synthesis to reduce reaction times. Catalyst screening (e.g., K₂CO₃ vs. Cs₂CO₃) can enhance coupling efficiency .
Q. What are the challenges in synthesizing propargyl ether derivatives of this compound, and how are they addressed?
- Methodological Answer : Propargylation requires anhydrous conditions to prevent hydrolysis. Use a dried acetone/K₂CO₃ system and propargyl bromide (80% in toluene) under nitrogen. Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) and purify by recrystallization (ethanol:toluene = 1:2) .
Q. How does steric hindrance from the allyl group influence crystallization behavior?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
